3-chloro-1-ethylpyrrolidine physical and chemical properties data
3-chloro-1-ethylpyrrolidine physical and chemical properties data
As a Senior Application Scientist specializing in synthetic organic chemistry and active pharmaceutical ingredient (API) development, I frequently evaluate the role of aliphatic heterocyclic halides in complex molecular architectures. 3-Chloro-1-ethylpyrrolidine (often referred to as 1-ethyl-3-chloropyrrolidine) is a highly versatile electrophilic intermediate. Its primary industrial and research application lies in the synthesis of centrally acting respiratory stimulants, most notably Doxapram[1][2].
This technical guide synthesizes the physicochemical profiling, mechanistic reactivity, and validated experimental workflows associated with 3-chloro-1-ethylpyrrolidine, providing a self-validating framework for researchers and process chemists.
Physicochemical Profiling and Handling
Understanding the physical and chemical properties of 3-chloro-1-ethylpyrrolidine is the first step in designing scalable synthetic routes. The presence of the tertiary amine within the pyrrolidine ring alongside a secondary alkyl chloride makes this molecule both a useful building block and a compound that requires precise handling to prevent degradation or unwanted side reactions.
Table 1: Physical and Chemical Properties of 3-Chloro-1-ethylpyrrolidine
| Property | Data / Specification |
| Chemical Name | 3-Chloro-1-ethylpyrrolidine |
| CAS Number | 3608-70-6[3][4] |
| Molecular Formula | C6H12ClN[4] |
| Molecular Weight | 133.62 g/mol [4] |
| Physical State (at 20°C) | Liquid[4] |
| Purity Standard | ≥99% (GC)[4] |
| Storage Conditions | 2-8°C (Cold-chain recommended for long-term stability)[3][4] |
| Transport Classification | Not classified as a hazardous material for DOT/IATA[4] |
Causality in Handling: The compound is stored under cold-chain conditions (2-8°C)[4] primarily to suppress intermolecular nucleophilic substitution. Because the molecule contains both a nucleophilic tertiary amine and an electrophilic chlorinated carbon, ambient or elevated temperatures over prolonged periods can lead to slow oligomerization or degradation.
Mechanistic Chemistry: The Alkylation of Diphenylacetonitrile
The most critical application of 3-chloro-1-ethylpyrrolidine is its use as an alkylating agent in the synthesis of Doxapram[1][2]. The core reaction is a nucleophilic aliphatic substitution ( SN2 ).
Diphenylacetonitrile (DPAN) features a highly acidic alpha-proton due to the electron-withdrawing nature of the nitrile group and the resonance stabilization provided by the two phenyl rings. When deprotonated by a strong base, it forms a resonance-stabilized carbanion. This sterically hindered nucleophile must then attack the secondary carbon of 3-chloro-1-ethylpyrrolidine.
Synthetic workflow for Doxapram highlighting the role of 3-chloro-1-ethylpyrrolidine.
Stereochemical Considerations
For the synthesis of enantiopure APIs, such as (+)- or (-)-Doxapram, the stereochemistry of the pyrrolidine intermediate is paramount. The chirality of the material is fixed during the alkylation reaction and remains intact throughout the rest of the synthesis[5].
If chiral synthesis is required, the precursor (S)-1-ethyl-3-pyrrolidinol is reacted with thionyl chloride ( SOCl2 ). This chlorination proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry to yield (R)-3-chloro-1-ethylpyrrolidine[6].
Stereochemical inversion during the synthesis of chiral 3-chloro-1-ethylpyrrolidine.
Experimental Protocol: Synthesis of α-(1-ethyl-3-pyrrolidyl)-α,α-diphenylacetonitrile
The following methodology details the critical alkylation step utilizing 3-chloro-1-ethylpyrrolidine. As an Application Scientist, I emphasize the causality behind these parameters to ensure a self-validating, reproducible workflow[2][7].
Reagents Required:
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Diphenylacetonitrile (DPAN): 193 g (1.0 mol)
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Sodium Amide ( NaNH2 ): 43 g (1.1 mol)
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3-Chloro-1-ethylpyrrolidine: 133.6 g (1.0 mol)
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Dry Toluene: 1.0 L
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1N Hydrochloric Acid (HCl)
Step-by-Step Methodology:
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Preparation of the Base Suspension: Suspend 43 g (1.1 mol) of sodium amide in 1 liter of dry toluene under an inert nitrogen atmosphere.
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Scientific Rationale: A slight molar excess (1.1 eq) of NaNH2 ensures complete deprotonation of DPAN[7]. Dry toluene is chosen as the solvent because its non-polar nature prevents the solvolysis of the highly moisture-sensitive sodium amide, and its high boiling point allows for subsequent refluxing.
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Carbanion Generation: Heat the suspension to 50°C. Add 193 g (1.0 mol) of diphenylacetonitrile dropwise to the stirred suspension[2][7].
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Scientific Rationale: The dropwise addition at a controlled 50°C manages the exothermic deprotonation reaction and prevents the localized accumulation of unreacted base, which could lead to side reactions.
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-
Maturation of the Anion: Once the addition is complete, heat the mixture to reflux for 4 hours[2].
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Scientific Rationale: Refluxing drives the deprotonation to absolute completion, ensuring the maximum yield of the DPAN sodium salt before introducing the electrophile.
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Alkylation (Nucleophilic Substitution): To the actively refluxing mixture, add 1.0 mol of 3-chloro-1-ethylpyrrolidine at a rapid dropwise rate with continuous stirring[2].
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Scientific Rationale: The SN2 displacement of the secondary chloride by the sterically hindered DPAN anion requires significant activation energy, hence the need to add the chloride directly to the refluxing mixture.
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Reaction Completion: Continue stirring and refluxing for an additional 3 hours[2].
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Quenching and Phase Extraction: Cool the reaction mixture to room temperature. Extract the mixture with 1N Hydrochloric Acid[2].
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Scientific Rationale: This is a critical purification step. The newly formed product contains a basic pyrrolidine nitrogen. By extracting with 1N HCl, the product is protonated and partitions into the aqueous phase as a water-soluble hydrochloride salt. Unreacted DPAN and neutral organic impurities remain trapped in the toluene organic layer, achieving a highly efficient phase separation.
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Free-Basing and Recovery: Separate the aqueous layer, make it basic with dilute sodium hydroxide to neutralize the salt, and extract the purified free base product with ether[2]. Dry the ethereal solution over sodium sulfate.
By strictly adhering to these thermal and stoichiometric parameters, researchers can achieve high-fidelity conversion of 3-chloro-1-ethylpyrrolidine into complex pharmaceutical intermediates.
References
- BLD Pharm. "3608-70-6 | 3-Chloro-1-ethylpyrrolidine". bldpharm.com.
- AKSci. "3608-70-6 3-Chloro-1-ethylpyrrolidine AKSci 6612CY". aksci.com.
- Sigma-Aldrich. "3-chloromethyl-1-ethylpyrrolidine". sigmaaldrich.com.
- Benchchem. "Application Notes and Protocols: The Role of Diphenylacetonitrile in Pharmaceutical Intermediate Synthesis". benchchem.com.
- Smolecule. "Buy Doxapram hydrochloride monohydrate | 7081-53-0 | >98%". smolecule.com.
- ChemicalBook. "Doxapram hydrochloride monohydrate | 7081-53-0". chemicalbook.com.
- Benchchem. "1-Ethyl-3-pyrrolidinol (CAS 30727-14-1)". benchchem.com.
- Google Patents. "(12) Patent Application Publication (10) Pub. No.: US 2013/0109854 A1". googleapis.com.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Doxapram hydrochloride monohydrate | 7081-53-0 [chemicalbook.com]
- 3. 3608-70-6|3-Chloro-1-ethylpyrrolidine|BLD Pharm [bldpharm.com]
- 4. 3608-70-6 3-Chloro-1-ethylpyrrolidine AKSci 6612CY [aksci.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 1-Ethyl-3-pyrrolidinol (CAS 30727-14-1) [benchchem.com]
- 7. Buy Doxapram Hydrochloride | 7081-53-0 | >98% [smolecule.com]
